T7-Modified Gene Vector Achieves 4-Fold Higher TfR Targeting Efficiency Versus Non-Modified System in Prostate Cancer
The T7-modified disulfide cross-linked arginine-aspartic acid peptide (CRD-PEG-T7) gene delivery system targeted TfR on tumor cells with an efficiency four-fold higher than that of the non-modified CRD-PEG system, as measured by cellular uptake efficacy [1].
| Evidence Dimension | Cellular uptake / TfR targeting efficiency |
|---|---|
| Target Compound Data | 4-fold (relative to non-modified baseline) |
| Comparator Or Baseline | CRD-PEG (non-modified system) = 1-fold (baseline) |
| Quantified Difference | 4-fold higher targeting efficiency |
| Conditions | In vitro cellular uptake assay in prostate cancer (PCa) cells expressing TfR |
Why This Matters
Quantitatively demonstrates that T7 functionalization significantly enhances tumor cell targeting rather than being merely decorative, justifying its inclusion in gene delivery vector design and procurement.
- [1] Peptide T7-modified polypeptide with disulfide bonds for targeted delivery of plasmid DNA for gene therapy of prostate cancer. Int J Nanomedicine. 2018;13:6913-6927. View Source
